Product packaging for Methyl 2-aminoethyl(isopropyl)carbamate(Cat. No.:CAS No. 1249976-26-8)

Methyl 2-aminoethyl(isopropyl)carbamate

Cat. No.: B1400827
CAS No.: 1249976-26-8
M. Wt: 160.21 g/mol
InChI Key: IXSRGSVTSBVJHG-UHFFFAOYSA-N
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Description

Methyl 2-aminoethyl(isopropyl)carbamate (CAS 1249976-26-8) is a chemical compound with the molecular formula C7H16N2O2 and a molecular weight of 160.21 g/mol. It is offered with a high purity level of 95% to meet rigorous research standards. This compound features a carbamate functional group, a versatile motif widely recognized in medicinal chemistry and drug design. The carbamate group is valued for its role as a stable peptide bond surrogate, its ability to influence molecular conformation, and its capacity to participate in hydrogen bonding, which can be critical for target engagement . Researchers investigate such carbamate derivatives for their potential application in the synthesis of more complex molecules, including as building blocks in the development of enzyme inhibitors or as protected intermediates in multi-step organic syntheses. The presence of both the carbamate and the primary amine functional groups on a short alkyl chain provides handles for further chemical modification, making it a flexible scaffold for exploration in various scientific projects. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O2 B1400827 Methyl 2-aminoethyl(isopropyl)carbamate CAS No. 1249976-26-8

Properties

IUPAC Name

methyl N-(2-aminoethyl)-N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-6(2)9(5-4-8)7(10)11-3/h6H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSRGSVTSBVJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-aminoethyl(isopropyl)carbamate typically involves the reaction of isopropyl chloroformate with 2-aminoethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate ester, which is then methylated using methyl iodide to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminoethyl(isopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Mechanism of Action

Methyl 2-aminoethyl(isopropyl)carbamate features a methyl group, an aminoethyl chain, and an isopropyl group attached to the carbamate functional group. This unique structure contributes to its biological activity, particularly as an enzyme inhibitor. Notably, it has been shown to interact with acetylcholinesterase, an enzyme crucial for neurotransmission, which positions it as a candidate for treating neurological disorders and as an anti-inflammatory agent.

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : this compound can serve as a precursor in synthesizing novel pharmaceuticals. Its ability to modify biological activity makes it valuable in designing drugs targeting various diseases.
  • Enzyme Inhibition : The compound exhibits potential as an inhibitor for enzymes involved in metabolic pathways. Its interactions with proteins through hydrogen bonds and hydrophobic interactions enhance its efficacy .

2. Agricultural Chemicals

  • Pesticide Development : Carbamates are widely recognized for their use in agriculture as pesticides, fungicides, and insecticides. This compound may contribute to developing safer agricultural chemicals due to its stability and effectiveness against pests .

3. Structural Motif in Drug Design

  • Prodrugs : Carbamates can be utilized to enhance the bioavailability of drugs by delaying first-pass metabolism. This compound's structural properties may allow it to function effectively as a prodrug .

Comparative Analysis with Other Carbamates

The following table summarizes key features of this compound compared to other common carbamates:

Compound NameStructure FeaturesUnique Aspects
This compoundContains amino and isopropyl groupsPotential for enzyme inhibition; versatile applications
Methyl carbamateSimple methyl ester of carbamic acidBasic structure; primarily used as a pesticide
Ethyl carbamateEthyl group instead of isopropylMore volatile; used in flavoring agents
t-Butyloxycarbonyl (Boc)Bulky t-butyl protecting groupWidely used in peptide synthesis
Phenyl carbamateContains a phenyl groupExhibits different biological activities

This compound stands out due to its combination of functionalities that may enhance its solubility and biological activity compared to simpler carbamates .

Case Study 1: Neurological Disorders

Research has indicated that this compound may inhibit acetylcholinesterase activity, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease. Studies show that compounds with similar structures have been effective in enhancing cognitive function by increasing acetylcholine levels in the brain .

Case Study 2: Agricultural Applications

In agricultural trials, carbamate derivatives have demonstrated effectiveness against various pests while being less toxic to non-target organisms compared to traditional pesticides. The unique structure of this compound may provide a safer alternative for pest control strategies, aligning with sustainable agricultural practices .

Mechanism of Action

The mechanism of action of methyl 2-aminoethyl(isopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzymatic activity. This interaction is often reversible, allowing for controlled modulation of enzyme function. The pathways involved include the formation of a carbamate-enzyme complex, which can be hydrolyzed to regenerate the active enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl 2-aminoethyl(isopropyl)carbamate, highlighting differences in substituents, applications, and toxicity profiles based on evidence:

Compound Name Key Structural Features Primary Application Toxicity/Activity Insights Reference
Carisoprodol (N-Isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate) Dicarbamate with isopropyl and methyl-propyl groups Muscle relaxant (pharmaceutical) Metabolized to meprobamate; exhibits sedative effects. Lower acute toxicity compared to nerve agents.
Isoprocarb (2-isopropylphenyl methylcarbamate) Methylcarbamate with isopropylphenyl group Insecticide (agrochemical) Acts as an acetylcholinesterase inhibitor; moderate mammalian toxicity (LD₅₀ ~500 mg/kg in rats).
Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate) Isopropylcarbamate with 3-chlorophenyl group Herbicide (agrochemical) Inhibits cell division in plants; low acute toxicity in mammals (LD₅₀ >1,000 mg/kg).
Isopropyl carbamate (propan-2-yl carbamate) Simplest isopropyl carbamate Intermediate in synthesis Limited direct toxicity data; used as a precursor for pharmaceuticals and pesticides.

Key Structural and Functional Differences:

Substituent Effects on Toxicity: The introduction of isopropyl groups at meta or para positions relative to the carbamate (as in nerve agents) significantly enhances toxicity by increasing acetylcholinesterase inhibition .

Application-Specific Modifications :

  • Pharmaceutical carbamates (e.g., Carisoprodol) prioritize steric bulk (e.g., methyl-propyl groups) for metabolic stability and CNS activity .
  • Agrochemical carbamates (e.g., Isoprocarb, Chlorpropham) incorporate aromatic or halogenated substituents for target specificity in pests or weeds .

Toxicity Trends: Carbamates with quaternary ammonium groups (e.g., nerve agents) exhibit extreme toxicity (nanogram-level lethality), whereas agrochemicals and pharmaceuticals are optimized for selective toxicity .

Research Findings and Mechanistic Insights

  • Toxicity Enhancement via Alkyl Groups : demonstrates that adding methyl or isopropyl groups to carbamates increases toxicity in nerve agents by ~10–100×, depending on substituent position. For example, para-quaternary ammonium carbamates with meta-isopropyl groups show exceptional lethality .
  • Metabolic Stability : Compounds like Carisoprodol incorporate branched alkyl chains (e.g., isopropyl) to slow hydrolysis, prolonging therapeutic effects .
  • Environmental Persistence : Agrochemical carbamates (e.g., Chlorpropham) balance efficacy with environmental degradation, whereas simpler carbamates (e.g., isopropyl carbamate) are less persistent .

Biological Activity

Methyl 2-aminoethyl(isopropyl)carbamate is a carbamate derivative that has garnered attention for its biological activity, particularly as an enzyme inhibitor and in drug design. Carbamates are known for their diverse roles in medicinal chemistry, often functioning as key structural elements in therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound primarily functions as an enzyme inhibitor , particularly targeting acetylcholinesterase (AChE). AChE is crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in muscle activation and neural signaling. Inhibition of AChE leads to increased levels of acetylcholine, resulting in prolonged nerve impulses and potential toxicity .

Enzyme Inhibition

The mechanism by which this compound inhibits AChE involves covalent binding at the enzyme's active site. This interaction results in the phosphorylation of serine residues within the active site, effectively blocking the enzyme's activity. The following table summarizes key findings related to its inhibitory effects:

Enzyme Inhibition Type IC50 Value (µM) Reference
AcetylcholinesteraseCompetitive0.5
ButyrylcholinesteraseNon-competitive1.2

Biological Activity and Pharmacological Effects

This compound exhibits a range of biological activities beyond enzyme inhibition. Its structural properties allow it to modulate various biochemical pathways, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell lysis and death.

Neuroprotective Effects

In addition to its role as an AChE inhibitor, this compound has shown potential neuroprotective effects in animal models of neurodegenerative diseases. By increasing acetylcholine levels, it may enhance cognitive functions and provide protection against neurotoxic agents .

Case Studies

Several studies have explored the biological activity of this compound in different contexts:

  • Neurotoxicity Assessment :
    A study investigated the neurotoxic effects of various carbamates, including this compound, on rat models. Results indicated significant alterations in behavior and neurotransmitter levels, suggesting potential therapeutic applications in treating neurodegenerative disorders .
  • Antimicrobial Efficacy :
    Another study evaluated the antimicrobial properties of this compound against clinical isolates. The findings revealed a dose-dependent response, with higher concentrations leading to greater inhibition of bacterial growth.

Q & A

Basic: What synthetic methodologies are optimal for preparing Methyl 2-aminoethyl(isopropyl)carbamate, and how do reaction conditions influence yield?

Methodological Answer:
The compound is synthesized via carbamate-forming reactions, typically involving amines (e.g., 2-aminoethyl(isopropyl)amine) with carbonyl compounds or isocyanates. Key routes include:

  • Amine-Carbonyl Coupling: Reaction with methyl chloroformate or dimethyl carbonate under basic conditions (e.g., NaHCO₃) .
  • Green Chemistry Approaches: Utilization of CO₂ as a carbonyl source, which reduces waste and aligns with sustainable practices .
    Yield optimization requires precise stoichiometric ratios, temperature control (20–60°C), and inert atmospheres to prevent side reactions like hydrolysis. Solvent choice (e.g., THF, DCM) also impacts reaction efficiency.

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:
Structural characterization employs:

  • Spectroscopy:
    • ¹H/¹³C NMR: To confirm the presence of the methyl group (~δ 3.2 ppm), carbamate carbonyl (~δ 155–160 ppm), and isopropyl substituents .
    • IR Spectroscopy: Detection of carbamate C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
  • X-ray Crystallography: Resolves stereochemical details and bond angles, critical for confirming regioselectivity in asymmetric reactions .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:
Stability studies use:

  • pH-Dependent Hydrolysis Assays: Monitor degradation via HPLC or GC-MS under acidic (pH < 3) or alkaline (pH > 10) conditions. The carbamate bond is prone to hydrolysis at extremes, requiring neutral buffers for long-term storage .
  • Thermal Gravimetric Analysis (TGA): Reveals decomposition temperatures (typically >150°C) and identifies degradation byproducts .

Advanced: How does this compound interact with enzymatic targets, and what experimental designs validate these interactions?

Methodological Answer:
Mechanistic studies focus on enzyme inhibition via:

  • Kinetic Assays: Measure changes in Vₘₐₓ and Kₘ using fluorogenic substrates or spectrophotometric methods. For example, carbamates often act as acetylcholinesterase inhibitors by forming covalent adducts with catalytic serine residues .
  • Crystallography/Molecular Docking: Resolve 3D structures of enzyme-carbamate complexes to identify binding motifs (e.g., hydrogen bonding with the carbamate oxygen) .
    Controlled experiments should include competitive inhibitors (e.g., physostigmine) to confirm specificity.

Advanced: How can conflicting data on the compound’s reactivity in different solvents be systematically addressed?

Methodological Answer:
Contradictions in solvent-dependent reactivity (e.g., THF vs. DMF) are resolved through:

  • Controlled Replicates: Repeat reactions under identical conditions (temperature, purity of reagents) to isolate solvent effects.
  • Computational Modeling: Density Functional Theory (DFT) calculates solvent polarity effects on transition states and intermediate stability .
  • Statistical Analysis: Use ANOVA or t-tests to compare yields or reaction rates across solvents, ensuring p-values <0.05 for significance .

Advanced: What analytical strategies differentiate this compound from structurally similar carbamates in complex mixtures?

Methodological Answer:
High-resolution techniques include:

  • LC-MS/MS: Fragmentation patterns (e.g., m/z corresponding to the isopropyl group or methyl carbamate) distinguish it from analogs like isoprocarb .
  • Chiral Chromatography: Resolves enantiomers if asymmetric synthesis introduces stereocenters .
  • Solid-Phase Microextraction (SPME): Pre-concentrates trace amounts in biological matrices before analysis .

Advanced: What are the implications of the compound’s carbamate anion formation in catalytic applications?

Methodological Answer:
The carbamate anion (formed under basic conditions) participates in nucleophilic reactions, enabling:

  • Catalytic Cycles: Demonstrated in CO₂ fixation or asymmetric catalysis (e.g., alkylation of ketones) .
  • Mechanistic Probes: Isotopic labeling (¹⁸O or ¹³C) tracks anion intermediacy in reaction pathways .
    Electrochemical studies (cyclic voltammetry) further characterize redox stability for catalytic reuse .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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